Cas no 64284-64-6 ((3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer))

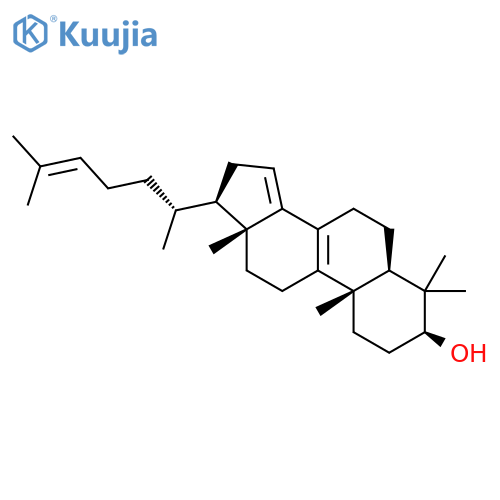

64284-64-6 structure

商品名:(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) 化学的及び物理的性質

名前と識別子

-

- Cholesta-8,14,24-trien-3-ol,4,4-dimethyl-, (3b,5a)-

- (3R,5S,10S,13S,17S)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol

- (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol

- 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol

- 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol

- follicular fluid meiosis-activating sterol

- HY-N7710

- 4,4-dimethylcholesta-8,11,24-trien-3beta-ol

- 4,4-Dimechol-8,14,24-trienol

- 4,4'-dimethyl cholesta-8,14,24-triene-3-beta-ol

- FF-MAS

- 64284-64-6

- SCHEMBL2507968

- 4,4-dimethylcholesta-8,11,24-trienol

- (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol

- 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3-ol

- LMST01010149

- DTXSID20982834

- 4,4-dimethyl-5a-cholesta-8,14,24-trien-3b-ol

- 4,4-Dimethylcholesta-8,14,24-trien-3-olato

- NS00123121

- (3beta,5alpha)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15per cent 25 isomer)

- CHEMBL10850

- 4,4-dimethyl-cholesta-8,14,24-trienol

- CHEBI:17813

- (3beta,5alpha)-4,4-dimethyl-Cholesta-8,14,24-trien-3-ol

- Q27102638

- Cholesta-8,14,24-trien-3-ol, 4,4-dimethyl-, (3beta,5alpha)-

- CS-0135564

- 4,4-Dimethylcholesta-8,14,24-trienol

- 4,4-dimethylcholesta-8(9),14,24-trien-3beta-ol

- 4,4-dimethyl-5-alpha-cholesta-8,14,24-trien-3-beta-ol

- 17-(1,5-dimethylhex-4-enyl)-4,4,10,13-tetramethyl-2,3,4,5,6,7, 10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- (3beta,5alpha)-4,4-Dimethylcholesta-8,14,24-trien-3-ol

- (3beta,5alpha)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)

- 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol; follicular fluid meiosis-activating sterol

- (3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)

-

- インチ: InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1

- InChIKey: LFQXEZVYNCBVDO-PBJLWWPKSA-N

- ほほえんだ: CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

計算された属性

- せいみつぶんしりょう: 410.35500

- どういたいしつりょう: 410.354866087g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 776

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 7.8

じっけんとくせい

- PSA: 20.23000

- LogP: 8.00910

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- ちょぞうじょうけん:−70°C

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EFT7-1mg |

(3R,5S,10S,13S,17S)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

64284-64-6 | ≥90% | 1mg |

$1053.00 | 2024-04-22 | |

| A2B Chem LLC | AG72875-1mg |

(3R,5S,10S,13S,17S)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

64284-64-6 | ≥90% | 1mg |

$799.00 | 2024-04-19 | |

| TargetMol Chemicals | T82406-1mg |

FF-MAS |

64284-64-6 | 1mg |

¥ 15500 | 2024-07-24 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21872-1mg |

FF-MAS |

64284-64-6 | 90% | 1mg |

¥8102.00 | 2023-09-09 | |

| TRC | D471725-5mg |

(3b,5a)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ∆25 isomer) |

64284-64-6 | 5mg |

$ 7239.00 | 2023-09-07 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21872-500ug |

FF-MAS |

64284-64-6 | 98% | 500ug |

¥4422.00 | 2022-04-26 | |

| TRC | D471725-0.5mg |

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) |

64284-64-6 | 0.5mg |

$ 790.00 | 2022-06-05 | ||

| TRC | D471725-.5mg |

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) |

64284-64-6 | .5mg |

$ 894.00 | 2023-04-14 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700077P-1MG |

FF-MAS |

64284-64-6 | 1mg |

¥8444.37 | 2023-11-02 |

(3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer) 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

64284-64-6 ((3β,5α)-4,4-Dimethylcholesta-8,14,24-trien-3-ol(Contain up to 15% ?25 isomer)) 関連製品

- 144-68-3(Zeaxanthin)

- 118117-31-0(26-Noroleana-7,9(11)-diene-3,29-diol,13-methyl-, (3a,13a,14b,20a)-)

- 472-70-8(β-Cryptoxanthin(Standard reagent for chemical analyses))

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量